Hydroxy-Darunavir

Übersicht

Beschreibung

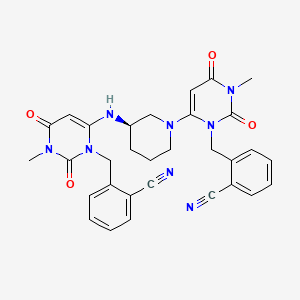

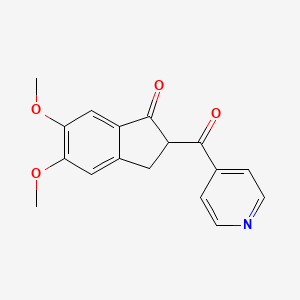

Hydroxy Darunavir is a derivative of Darunavir, an antiretroviral medication used to treat and prevent HIV/AIDS. Darunavir is a protease inhibitor that works by blocking the HIV protease enzyme, which is essential for the virus to replicate. Hydroxy Darunavir retains the core structure of Darunavir but includes a hydroxyl group, which may influence its pharmacological properties.

Wissenschaftliche Forschungsanwendungen

Hydroxy Darunavir has a wide range of scientific research applications:

Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its potential effects on various biological pathways and its interactions with proteins.

Medicine: Explored as a potential therapeutic agent for HIV/AIDS and other viral infections.

Industry: Utilized in the development of pharmaceutical formulations to enhance drug solubility and bioavailability.

Wirkmechanismus

Hydroxy Darunavir exerts its effects by binding to the active site of the HIV-1 protease enzyme, inhibiting its activity. This prevents the cleavage of viral Gag-Pol polyprotein precursors into individual functional proteins required for the formation of infectious viral particles . The hydroxyl group in Hydroxy Darunavir may enhance its binding affinity and specificity for the protease enzyme.

Safety and Hazards

Zukünftige Richtungen

Biocatalytic methods have been applied to the production of FDA-approved anti-viral drugs and their intermediates . With many enzyme classes being uncharted with regards to the synthesis of anti-viral agents, there is still a large unopened toolbox waiting to be unlocked . By discussing biocatalytic strategies towards potential anti-viral agents against SARS-CoV-2, we hope to contribute to the development of novel synthetic routes to aid in the mass production of a future treatment of COVID-19 .

Biochemische Analyse

Biochemical Properties

Hydroxy Darunavir interacts with several enzymes and proteins. It primarily inhibits and is metabolized by cytochrome P450 3A (CYP3A) isoenzymes . The interaction between Hydroxy Darunavir and these enzymes is crucial for its role in the treatment of HIV-1 infection .

Cellular Effects

Hydroxy Darunavir has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the HIV-1 protease, which prevents HIV viral replication . This inhibition significantly decreases viral load and increases CD4 cell counts, reducing the morbidity and mortality of HIV infection .

Molecular Mechanism

The mechanism of action of Hydroxy Darunavir involves binding interactions with biomolecules and changes in gene expression. It is a nonpeptidic inhibitor of protease (PR) that lodges itself in the active site of PR through a number of hydrogen bonds . It was developed to increase interactions with HIV-1 protease and to be more resistant against HIV-1 protease mutations .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of Hydroxy Darunavir change. It has been found to be stable and does not degrade significantly . Long-term effects on cellular function observed in in vitro or in vivo studies include a decrease in viral load and an increase in CD4 cell counts .

Dosage Effects in Animal Models

The effects of Hydroxy Darunavir vary with different dosages in animal models Threshold effects observed in these studies include a decrease in viral load at lower dosages

Metabolic Pathways

Hydroxy Darunavir is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . It undergoes oxidative metabolism, mainly by carbamate hydrolysis, isobutyl aliphatic hydroxylation, and aniline aromatic hydroxylation .

Transport and Distribution

Hydroxy Darunavir is transported and distributed within cells and tissues. It appears to involve an active transport process and has been shown to be a substrate of P-glycoprotein . This influences its localization or accumulation within the cells.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Hydroxy Darunavir involves multiple steps, starting from commercially available starting materials. One common route involves the reaction of 4-amino-N-(2R, 3S) (3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-benzenesulfonamide with (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl ester in the presence of triethylamine. This reaction typically occurs under mild conditions and yields Hydroxy Darunavir with high purity .

Industrial Production Methods

Industrial production of Hydroxy Darunavir often involves the use of mesoporous carriers and water-soluble polymers to improve solubility and bioavailability. Techniques such as hot-melt extrusion and spray-drying are employed to produce amorphous solid dispersions, which are then formulated into tablets .

Analyse Chemischer Reaktionen

Types of Reactions

Hydroxy Darunavir undergoes various chemical reactions, including:

Oxidation: Hydroxy Darunavir can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert ketones or aldehydes back to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Hydroxy Darunavir can yield ketones or aldehydes, while reduction can regenerate the hydroxyl group.

Vergleich Mit ähnlichen Verbindungen

Hydroxy Darunavir can be compared with other protease inhibitors such as:

Ritonavir: Another protease inhibitor used in combination with other antiretrovirals. Hydroxy Darunavir may offer improved binding affinity and reduced resistance.

Lopinavir: Often used in combination with Ritonavir. Hydroxy Darunavir’s unique hydroxyl group may provide distinct pharmacokinetic properties.

Atazanavir: Known for its once-daily dosing regimen. Hydroxy Darunavir may offer advantages in terms of solubility and bioavailability.

Conclusion

Hydroxy Darunavir is a promising compound with potential applications in the treatment of HIV/AIDS and other viral infections. Its unique chemical structure and properties make it a valuable subject for scientific research and pharmaceutical development.

Eigenschaften

IUPAC Name |

[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N3O8S/c1-27(2,33)17-30(39(34,35)20-10-8-19(28)9-11-20)15-23(31)22(14-18-6-4-3-5-7-18)29-26(32)38-24-16-37-25-21(24)12-13-36-25/h3-11,21-25,31,33H,12-17,28H2,1-2H3,(H,29,32)/t21-,22-,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGXCRIIMIUNTCF-ARXROMJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857750 | |

| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1809154-88-8, 1130635-75-4 | |

| Record name | R-426857 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1809154888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl {(2S,3R)-4-[(4-aminobenzene-1-sulfonyl)(2-hydroxy-2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hydroxy darunavir | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/US8D8UZX05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

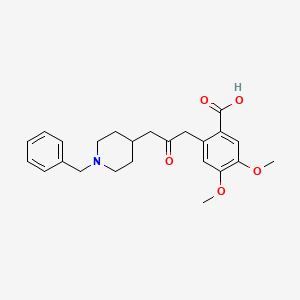

![2-[(1-benzylpiperidin-4-yl)methylidene]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one](/img/structure/B600814.png)

![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)